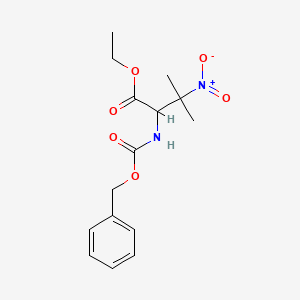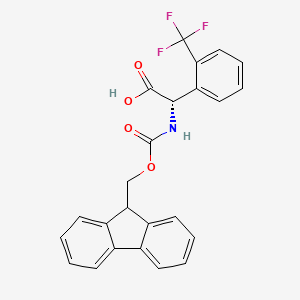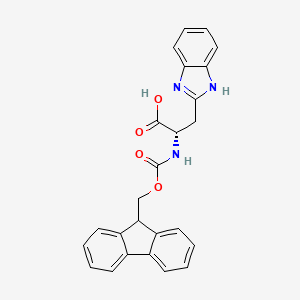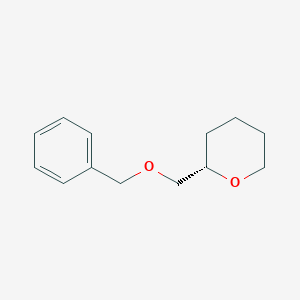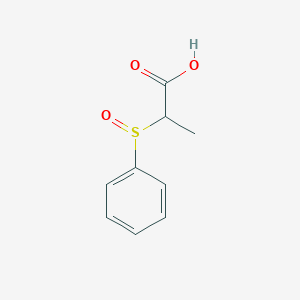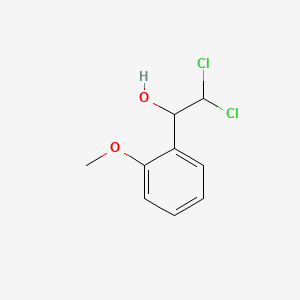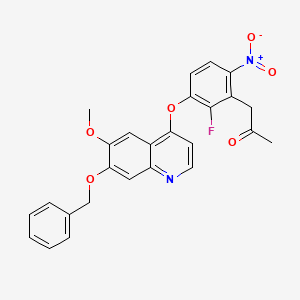
2-chloro-N-methyl-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom at the second position, a methyl group at the nitrogen atom, and a trifluoromethyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-(trifluoromethyl)benzoic acid.
Amidation Reaction: The benzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Formation of Benzamide: The benzoyl chloride is reacted with methylamine (CH₃NH₂) to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-methyl-3-(trifluoromethyl)benzylamine.
Oxidation: Formation of N-methyl-3-(trifluoromethyl)benzamide N-oxide.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-3-(trifluoromethyl)benzamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom and the benzamide core contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 4-(trifluoromethyl)benzylamine
- 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Uniqueness
2-chloro-N-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzamide core. This combination of substituents imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. Additionally, the methyl group on the nitrogen atom enhances the compound’s reactivity and potential for further chemical modifications.
Propiedades
Fórmula molecular |
C9H7ClF3NO |
|---|---|
Peso molecular |
237.60 g/mol |
Nombre IUPAC |
2-chloro-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H7ClF3NO/c1-14-8(15)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3,(H,14,15) |
Clave InChI |
HDRFCLZJPZHCDO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


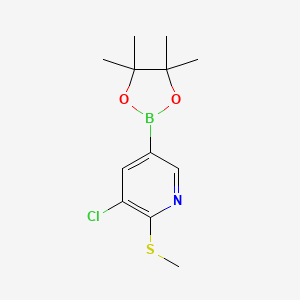
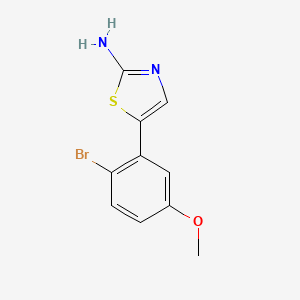
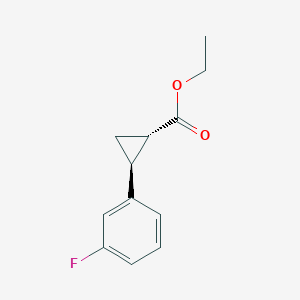

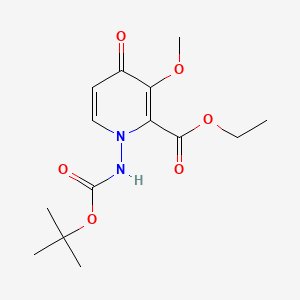
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
